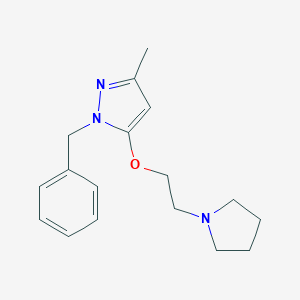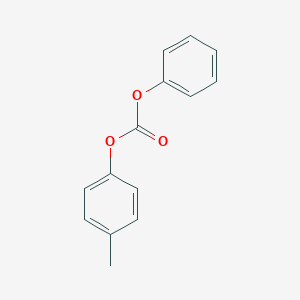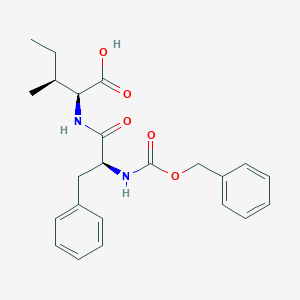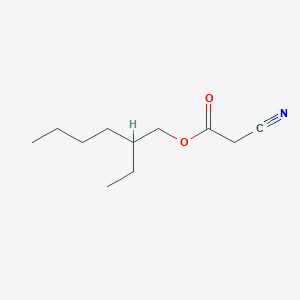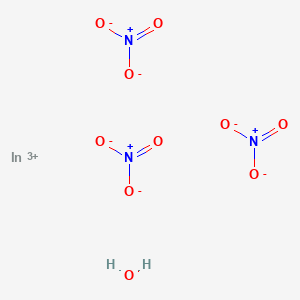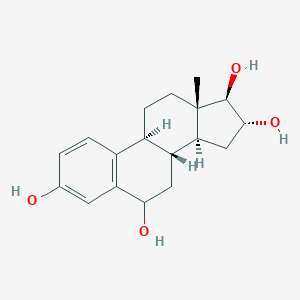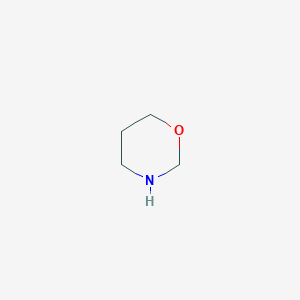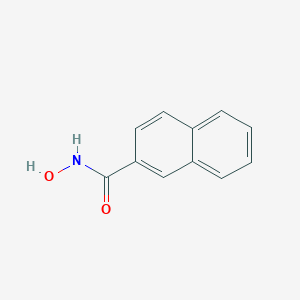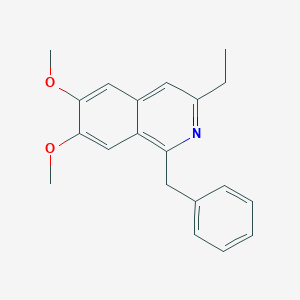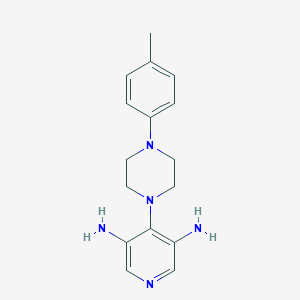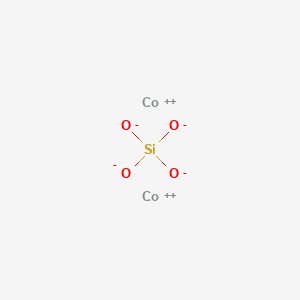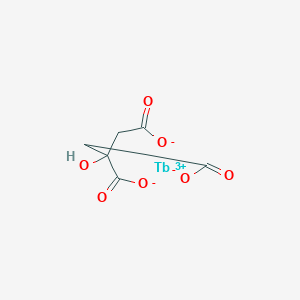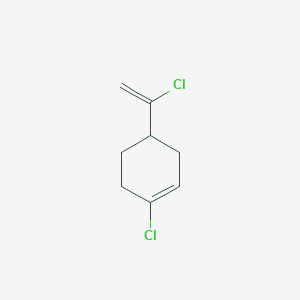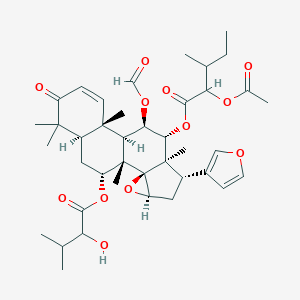
Heudelottin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heudelottin F is a natural compound that is derived from the roots of the plant Isodon japonicus. This compound has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mechanism Of Action
The mechanism of action of Heudelottin F is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
Heudelottin F has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It also inhibits the production of reactive oxygen species, which are involved in oxidative stress. Furthermore, it has been found to modulate various transcription factors such as AP-1 and STAT3, which are involved in the regulation of gene expression.
Advantages And Limitations For Lab Experiments
One advantage of using Heudelottin F in lab experiments is that it is a natural compound that is derived from a plant source. This makes it a potentially safer alternative to synthetic compounds that may have toxic side effects. However, one limitation of using Heudelottin F is that its availability may be limited due to the difficulty in synthesizing it in large quantities.
Future Directions
There are several future directions for research on Heudelottin F. One area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Furthermore, research could be conducted to explore the potential of Heudelottin F as a lead compound for the development of new drugs.
Synthesis Methods
Heudelottin F can be synthesized using a method that involves the extraction of the compound from the roots of Isodon japonicus. The plant is first dried and then ground into a powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained in the form of a white crystalline powder.
Scientific Research Applications
Heudelottin F has been the subject of extensive scientific research due to its various pharmacological properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, it has been found to have anti-viral effects by inhibiting the replication of the hepatitis B virus.
properties
CAS RN |
11052-31-6 |
|---|---|
Product Name |
Heudelottin F |
Molecular Formula |
C40H54O12 |
Molecular Weight |
726.8 g/mol |
IUPAC Name |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C40H54O12/c1-11-21(4)30(49-22(5)42)35(46)51-33-31(48-19-41)32-37(8)14-12-26(43)36(6,7)25(37)17-27(50-34(45)29(44)20(2)3)39(32,10)40-28(52-40)16-24(38(33,40)9)23-13-15-47-18-23/h12-15,18-21,24-25,27-33,44H,11,16-17H2,1-10H3/t21?,24-,25-,27+,28+,29?,30?,31+,32+,33-,37-,38+,39+,40+/m0/s1 |
InChI Key |
RDVGDKYASWLSCE-ASOOEVESSA-N |
Isomeric SMILES |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



